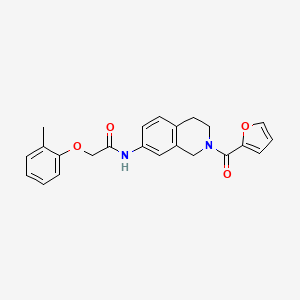
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves multi-step reactions including condensations, cyclizations, and functional group transformations. For instance, a one-pot synthesis approach has been reported for similar compounds, indicating that efficient routes can be achieved under controlled conditions, offering good yields and selectivity (Bai et al., 2011). Additionally, the utilization of Pummerer-type cyclization has been highlighted as a key step in the synthesis of certain tetrahydroisoquinoline derivatives (Toda et al., 2000).
Molecular Structure Analysis
Crystal and molecular structure analysis through X-ray diffraction and computational studies, such as density functional theory (DFT), are common for characterizing the geometry and electronic structure of tetrahydroisoquinoline derivatives. These analyses confirm the molecular structures and provide insight into the electronic properties of the compounds (Bai et al., 2011).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives participate in a variety of chemical reactions, including cyclizations and rearrangements, which can significantly alter their chemical properties. For example, Smiles-type rearrangements have been utilized to synthesize new compounds, demonstrating the versatility and reactivity of tetrahydroisoquinoline scaffolds (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are closely related to their molecular arrangement and can be studied through X-ray crystallography and spectroscopic methods. The inclination of different moieties within the molecules and the formation of hydrogen bonds significantly influence their physical behavior and stability (Subhadramma et al., 2015).
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-5-2-3-6-20(16)29-15-22(26)24-19-9-8-17-10-11-25(14-18(17)13-19)23(27)21-7-4-12-28-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCBXPWCPCSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

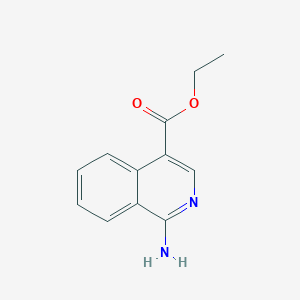

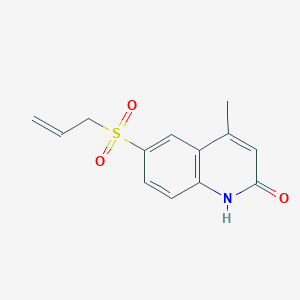
![3-benzyl-5-methyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2484910.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B2484914.png)
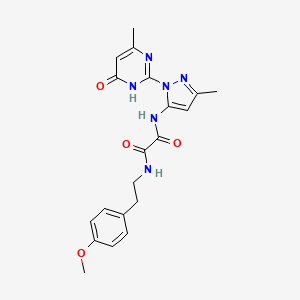
![N-(2-Methyl-1,3-benzoxazol-6-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2484919.png)

![1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2484922.png)
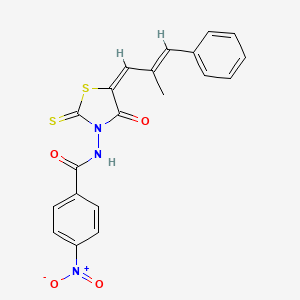
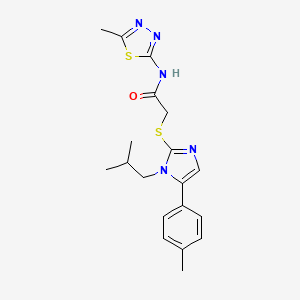
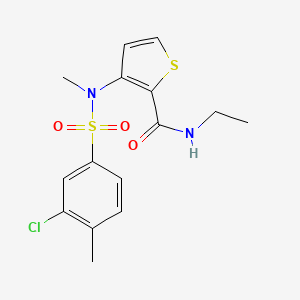
![(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2484927.png)